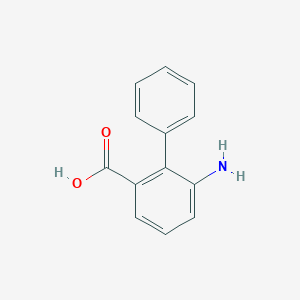

3-Amino-2-phenylbenzoic acid

Beschreibung

Significance of Aminobenzoic and Phenylbenzoic Acid Derivatives in Contemporary Chemistry

Among the vast family of substituted benzoic acids, aminobenzoic and phenylbenzoic acid derivatives are of particular importance in contemporary chemistry.

Aminobenzoic acid derivatives are bifunctional molecules containing both an acidic carboxyl group and a basic amino group. This dual reactivity makes them exceptionally versatile building blocks in organic synthesis. They are key precursors in the production of dyes, pharmaceuticals, and polymers. solubilityofthings.com For instance, para-aminobenzoic acid (PABA) is a well-known intermediate in the synthesis of folic acid and certain local anesthetics. rsc.org The relative position of the amino and carboxyl groups (ortho, meta, or para) significantly influences the molecule's chemical properties and biological activity. mdpi.com These derivatives are frequently incorporated into larger, more complex molecules to modulate properties like solubility and cell permeability.

Phenylbenzoic acid derivatives , also known as biphenyl (B1667301) carboxylic acids, are characterized by a biphenyl scaffold—two connected phenyl rings—with a carboxylic acid function. This structure is a privileged motif in medicinal chemistry and materials science. ajgreenchem.com The biphenyl unit provides a rigid, well-defined three-dimensional structure that is valuable for designing ligands that can fit into the binding sites of proteins and other biological macromolecules. mdpi.com Research has shown that biphenyl carboxylic acid derivatives possess a wide range of biological activities, including anticancer and anti-inflammatory properties. ajgreenchem.comnih.gov A notable example of a related structure's application is in the synthesis of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, a key intermediate for the thrombopoietin receptor agonist, Eltrombopag. google.com

Academic and Research Landscape of 3-Amino-2-phenylbenzoic Acid

The academic and research landscape for 3-Amino-2-phenylbenzoic acid (IUPAC name: 6-amino[1,1'-biphenyl]-2-carboxylic acid) is primarily that of a specialized chemical intermediate. sigmaaldrich.com It is not widely documented as an end-product with direct applications but rather as a building block available for the synthesis of more complex molecular architectures. Its significance is derived from the combination of three key structural features: the amino group, the phenyl group, and the carboxylic acid, all arranged in a specific ortho/meta relationship on the biphenyl core.

The presence of the reactive amino and carboxylic acid groups allows for a variety of chemical modifications, such as amide bond formation, esterification, and diazotization reactions. The biphenyl framework provides a rigid scaffold, a desirable feature in the rational design of targeted therapeutic agents. ajgreenchem.com While specific biological activity studies for 3-Amino-2-phenylbenzoic acid are not prominent in publicly available literature, its structure makes it a candidate for investigation in fields where related aminobiphenyl carboxylic acids have shown utility, such as in the development of kinase inhibitors or other targeted therapies.

Characterization of this compound in a research context would invariably involve standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) for structural elucidation and Mass Spectrometry (MS) for molecular weight confirmation would be essential for verifying its identity and purity. bldpharm.com Although detailed experimental spectra are not broadly published, chemical suppliers confirm the availability of such analytical data for commercial batches of the compound. bldpharm.com

Chemical Properties of 3-Amino-2-phenylbenzoic Acid

| Property | Value |

| CAS Number | 91718-53-5 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.24 g/mol |

| IUPAC Name | 6-amino[1,1'-biphenyl]-2-carboxylic acid |

| InChI Key | OCPBDIONVKTARR-UHFFFAOYSA-N |

| Purity | ≥95% |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-2-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPBDIONVKTARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Phenylbenzoic Acid and Its Analogs

Established Synthetic Pathways for Substituted Phenylbenzoic Acids

The construction of the 3-Amino-2-phenylbenzoic acid scaffold relies on fundamental reactions in organic synthesis. Two primary approaches have been extensively utilized: classical nitration-reduction strategies and modern palladium-catalyzed cross-coupling reactions.

Classical Nitration-Reduction Strategies for Aminoaromatic Carboxylic Acids

A traditional and widely practiced method for introducing an amino group onto an aromatic ring is through a two-step nitration and subsequent reduction sequence. Aromatic nitration is a classic electrophilic aromatic substitution reaction.

The process typically involves:

Nitration: The aromatic precursor is treated with a nitrating agent, most commonly a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Reduction: The resulting nitroaromatic compound is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, with common choices including:

Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Metals like iron (Fe) in an acidic medium.

This nitration-reduction strategy is a foundational method for the synthesis of aminoaromatic carboxylic acids.

Palladium-Catalyzed Cross-Coupling Reactions in Biphenyl (B1667301) Carboxylic Acid Synthesis (e.g., Suzuki-Miyaura Coupling)

The formation of the biphenyl core of 3-Amino-2-phenylbenzoic acid is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for creating carbon-carbon bonds between aryl halides and arylboronic acids.

The key components of a Suzuki-Miyaura coupling reaction are:

Palladium Catalyst: A palladium(0) complex is the active catalyst. Various palladium sources can be used, including Pd(PPh₃)₄, Pd/C, and Pd(OAc)₂.

Aryl Halide: An aromatic compound bearing a halide (e.g., Br, I) or triflate group.

Arylboronic Acid: An aromatic compound substituted with a boronic acid [-B(OH)₂] or boronate ester group.

Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the organoboron species.

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of reagents. For the synthesis of biphenyl carboxylic acids, a bromobenzoic acid can be coupled with an arylboronic acid.

| Reaction Type | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Nitration-Reduction | HNO₃/H₂SO₄, H₂/Pd/C or Fe/acid | Well-established, readily available reagents | Harsh reaction conditions, potential for regioisomer formation |

| Suzuki-Miyaura Coupling | Palladium catalyst, aryl halide, arylboronic acid, base | Mild conditions, high functional group tolerance, good yields | Cost of palladium catalyst, potential for residual palladium contamination |

Optimization of Reaction Conditions and Regioselectivity

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the desired regioselectivity in the synthesis of substituted phenylbenzoic acids.

Key parameters that are often optimized include:

Catalyst System: In palladium-catalyzed reactions, the choice of the palladium precursor and any supporting ligands can significantly impact the reaction's efficiency. For instance, the use of palladium on carbon (Pd/C) can be a more cost-effective and easily removable catalyst compared to homogeneous palladium complexes.

Base: The type and amount of base used in Suzuki-Miyaura couplings can influence the reaction rate and yield. Common bases include carbonates, hydroxides, and phosphates.

Solvent: The solvent system can affect the solubility of reactants and the stability of the catalyst. Mixtures of organic solvents and water are often employed in Suzuki-Miyaura reactions.

Temperature and Reaction Time: These parameters are adjusted to ensure complete conversion of the starting materials while minimizing decomposition or the formation of byproducts.

Regioselectivity , the control of where substituents are placed on the aromatic rings, is a critical aspect of synthesizing specific isomers of substituted phenylbenzoic acids. In nitration reactions, the directing effects of existing substituents on the aromatic ring govern the position of the incoming nitro group. For cross-coupling reactions, the initial placement of the halide and boronic acid groups on the respective aromatic rings dictates the final structure of the biphenyl product.

Exploration of Alternative and Emerging Synthetic Routes for 3-Amino-2-phenylbenzoic Acid Derivatives

Other emerging routes include:

Decarboxylative Cross-Coupling: These reactions use carboxylic acids as coupling partners, offering an alternative to organohalides.

C-H Activation: Direct functionalization of C-H bonds is a rapidly developing field that can provide more atom-economical synthetic routes.

Mechanistic Investigations of Synthetic Transformations

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic protocols and developing new methodologies. For instance, in palladium-catalyzed cross-coupling reactions, the mechanism involves a series of well-defined steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium center couple, and the biphenyl product is released, regenerating the palladium(0) catalyst.

Investigating the kinetics and intermediates of these reactions can provide valuable insights for improving catalyst design and reaction conditions.

Integration of Green Chemistry Principles in 3-Amino-2-phenylbenzoic Acid Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of 3-Amino-2-phenylbenzoic acid synthesis, this can involve several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol-water mixtures.

Catalyst Recycling: Employing heterogeneous catalysts, such as Pd/C, that can be easily recovered and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures.

Recent research has focused on developing water-soluble catalysts and conducting Suzuki-Miyaura reactions in aqueous media, which significantly reduces the environmental impact of the synthesis.

| Green Chemistry Principle | Application in 3-Amino-2-phenylbenzoic Acid Synthesis |

|---|---|

| Safer Solvents | Use of water or ethanol (B145695)/water mixtures in Suzuki-Miyaura coupling |

| Catalysis | Recovery and reuse of heterogeneous catalysts like Pd/C |

| Atom Economy | Development of C-H activation and one-pot syntheses |

| Energy Efficiency | Optimization of reaction conditions to lower temperature and pressure |

Atom Economy Enhancement in Synthetic Design

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govresearchgate.net The ideal reaction has 100% atom economy, where all atoms from the starting materials are found in the final product, with no byproducts. nih.gov Synthetic routes for 3-Amino-2-phenylbenzoic acid and its analogs are being redesigned to move away from classical methods with poor atom economy towards more efficient catalytic processes.

Historically, the synthesis of aminobenzoic acid derivatives often involved multi-step processes with stoichiometric reagents, such as the reduction of a nitro group using iron powder in an acidic medium. google.com While effective, this method generates significant amounts of iron oxide sludge as a byproduct, leading to low atom economy and considerable waste. google.com

Modern approaches focus on catalytic reactions that maximize the incorporation of starting materials. Key strategies include:

Catalytic Hydrogenation: Replacing stoichiometric reducing agents with catalytic hydrogenation for the conversion of a nitro group to an amine is a significant improvement. In this process, molecular hydrogen (H₂) is the reducing agent, and the only byproduct is water, dramatically increasing the atom economy. google.com

Addition Reactions: Designing synthetic routes that rely on addition reactions is a core strategy for maximizing atom economy. researchgate.net Pericyclic reactions, such as the Diels-Alder cycloaddition, are classic examples of atom-economical transformations where all reactant atoms are incorporated into the product. nih.gov

For the specific synthesis of N-aryl anthranilic acids, copper-catalyzed Ullmann-Goldberg coupling and palladium-catalyzed Buchwald-Hartwig amination are pivotal C-N bond-forming reactions. While these are not simple addition reactions, they offer significantly better atom economy than traditional multi-step methods that might involve the generation and subsequent reaction of intermediates with poor atomic efficiency.

| Synthetic Strategy | Reactants | Desired Product | Byproducts | Atom Economy |

| Iron Powder Reduction | 3-Nitro-2-phenylbenzoic acid, Iron (Fe), Hydrochloric acid (HCl) | 3-Amino-2-phenylbenzoic acid | Iron oxides/chlorides, Water | Low |

| Catalytic Hydrogenation | 3-Nitro-2-phenylbenzoic acid, Hydrogen (H₂) | 3-Amino-2-phenylbenzoic acid | Water | High |

| Enzymatic Cascade | L-threonine | D-2-aminobutyric acid | Carbon dioxide, Water | High nih.gov |

Selection and Application of Sustainable Catalytic Systems

The choice of catalyst is critical in developing sustainable synthetic methodologies. The focus has shifted from using stoichiometric, often toxic reagents to employing catalytic amounts of substances that are efficient, recyclable, and environmentally benign. nih.govkisti.re.kr

For the synthesis of 3-Amino-2-phenylbenzoic acid and its N-aryl analogs, the key step often involves a metal-catalyzed C-N cross-coupling reaction. ekb.eg

Copper-Based Catalysts: The Ullmann-Goldberg reaction, which uses copper catalysts to couple aryl halides with amines, is a classic method for forming N-aryl bonds. ekb.eg Modern protocols have improved the sustainability of this reaction by using more efficient copper sources like copper acetate and environmentally friendly solvents such as water. researchgate.net These systems often operate under milder conditions than the traditional high-temperature Ullmann condensations. researchgate.net

Palladium-Based Catalysts: While highly effective, palladium catalysts suffer from high cost and toxicity concerns. researchgate.net Research focuses on developing highly active catalysts that can be used at very low loadings and on methods for removing residual palladium from the final product. The use of specific ligands can enhance the efficiency and generality of palladium-catalyzed C-N coupling reactions. researchgate.net

Organocatalysis: A significant advancement in sustainable chemistry is the use of small organic molecules as catalysts. These metal-free systems avoid the issues of heavy metal contamination and toxicity. For example, thiamine hydrochloride has been reported as an effective organocatalyst for the Groebke-Blackburn-Bienaymé (GBB) process to synthesize related amino-functionalized heterocyclic compounds under solvent-free conditions. researchgate.net

Biocatalysis: Enzymes represent the pinnacle of sustainable catalysis, offering high selectivity under mild conditions in aqueous environments. mdpi.com While direct enzymatic synthesis of 3-Amino-2-phenylbenzoic acid is not widely established, the principles are demonstrated in the bioproduction of other aminobenzoic acids from simple carbon sources like glucose, completely avoiding harsh chemicals and petroleum-based precursors. mdpi.com

| Catalytic System | Catalyst Example | Substrates | Solvent | Key Advantage |

| Copper-Catalyzed | Copper(II) acetate | o-Halobenzoic acid, Aniline | Water | Environmentally friendly solvent, reduced metal toxicity compared to Pd. researchgate.net |

| Palladium-Catalyzed | Tetrakis(triphenylphosphine)palladium(0) | 2-Bromo-6-nitrophenol, 3-Carboxyphenylboronic acid | DMF | High efficiency and broad substrate scope. google.com |

| Organocatalysis | Thiamine hydrochloride | 2-Aminoazine, Aldehyde, Isocyanide | Solvent-free | Metal-free, avoiding heavy metal contamination. researchgate.net |

| Biocatalysis | MABA synthase (PctV) | Dehydroshikimate (DHS) | Aqueous | Green and sustainable production from renewable feedstocks. mdpi.com |

Design for Energy Efficiency in Synthetic Processes

Reducing energy consumption is a critical aspect of green chemistry that lowers both the environmental footprint and the cost of chemical production. Many traditional organic syntheses require prolonged heating at high temperatures, consuming significant amounts of energy. ekb.eg The design of energy-efficient processes for synthesizing 3-Amino-2-phenylbenzoic acid and its analogs involves adopting alternative energy sources and optimizing reaction conditions.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for enhancing reaction rates and improving yields. researchgate.nettandfonline.com Microwaves provide rapid and uniform heating directly to the solvent and reactant molecules, often leading to a dramatic reduction in reaction times from hours to minutes. ekb.egtandfonline.com This technique has been successfully applied to the synthesis of various anthranilic acid derivatives and related heterocyclic systems. researchgate.nettandfonline.com

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and efficiency. The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can promote reactivity without heating the bulk of the reaction mixture. This has been used for the copper-catalyzed synthesis of N-aryl anthranilic acid derivatives. ekb.eg

Solvent-Free and Alternative Solvent Systems: Conducting reactions without a solvent or in greener solvents like water or deep eutectic solvents (DES) can improve energy efficiency. researchgate.nettandfonline.com Solvent-free reactions, often performed by grinding reactants together or with minimal heating, reduce energy consumption associated with heating large volumes of solvent. researchgate.net Choline chloride:urea, a type of deep eutectic solvent, has been used as a medium for synthesizing quinazolinones from anthranilic acid, offering an environmentally benign alternative to volatile organic solvents. tandfonline.com

Catalyst Optimization: The development of highly active catalysts allows reactions to proceed at lower temperatures, thereby reducing energy demand. For instance, a one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde was achieved in subcritical water using a carbonaceous bio-based material as a catalyst, demonstrating a process that combines a green solvent with an efficient catalytic system. mdpi.com

| Energy Source | Reaction Example | Conditions | Reaction Time | Key Advantage |

| Conventional Heating | Synthesis of 2-Methyl-benzoxazin-4-one | Reflux in acetic anhydride | 4 hours | Standard laboratory procedure. tandfonline.com |

| Microwave Irradiation | Synthesis of 3-Substituted-quinazolin-4(3H)-ones | 120°C in Ethanol | 30 minutes | Significant reduction in reaction time and energy use. tandfonline.com |

| Ultrasonic Irradiation | Copper-catalyzed Ullmann-Goldberg coupling | Water | Short reaction time | Energy-efficient alternative to prolonged heating. ekb.eg |

| Solvent-Free | Synthesis of 1,5-benzodiazepines | p-Amino Benzoic Acid catalyst, 100-110°C | 2-3 hours | Eliminates energy needed to heat a solvent. researchgate.net |

Computational Chemistry and Theoretical Investigations of 3 Amino 2 Phenylbenzoic Acid

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 3-amino-2-phenylbenzoic acid, MD simulations are invaluable for understanding how the surrounding solvent influences its three-dimensional structure and which shapes, or conformations, the molecule prefers to adopt.

An MD simulation of 3-amino-2-phenylbenzoic acid would typically involve creating a computational model where a single molecule is placed in a simulation box filled with explicit solvent molecules, such as water. The interactions between all atoms are governed by a set of equations known as a force field. The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities over short time steps, effectively simulating the molecule's dynamic behavior.

Solvent Effects: The solvent plays a critical role in the behavior of 3-amino-2-phenylbenzoic acid. The amino (-NH2) and carboxylic acid (-COOH) groups are capable of forming hydrogen bonds with water molecules. MD simulations can reveal the specific arrangement of water molecules around these functional groups, creating a hydration shell. This solvation process stabilizes the molecule and influences which of its conformations are most likely to occur.

Conformational Space: 3-Amino-2-phenylbenzoic acid possesses significant conformational flexibility. The key degrees of freedom are the torsion angles around the single bonds connecting the two phenyl rings and the bonds connecting the amino and carboxyl groups to their respective rings. By simulating the molecule's movement over microseconds, MD can map out its "conformational space"—the full range of shapes it can adopt. nih.gov The results typically show that the molecule spends most of its time in a few low-energy, stable conformations. Analysis of these simulations can identify the most probable orientations of the phenyl rings relative to each other, which is crucial for understanding how the molecule might fit into a receptor's binding site.

Table 1: Key Torsional Angles in 3-Amino-2-phenylbenzoic Acid for Conformational Analysis This table illustrates the primary degrees of freedom that would be analyzed in a typical MD simulation to define the molecule's conformational landscape.

| Dihedral Angle | Atoms Defining the Angle | Description |

| τ1 | C1-C2-C1'-C2' | Defines the twist between the benzoic acid ring and the adjacent phenyl ring. |

| τ2 | C2-C3-N-H1 | Defines the orientation of the amino group relative to the benzoic acid ring. |

| τ3 | C6-C1-C(O)-O | Defines the orientation of the carboxylic acid group relative to the benzoic acid ring. |

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and hypothesizing their mechanism of action. For 3-amino-2-phenylbenzoic acid, docking studies can predict its binding affinity and interaction patterns with various biological targets.

The process involves preparing the three-dimensional structures of both the ligand (3-amino-2-phenylbenzoic acid) and the target protein. A docking algorithm then systematically samples a large number of possible orientations and conformations of the ligand within the receptor's active site, calculating a "docking score" for each pose to estimate the binding affinity.

Given that 3-amino-2-phenylbenzoic acid is a structural analog of fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), a primary target for docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govacs.org Fenamates typically inhibit these enzymes by blocking their active sites.

A docking simulation of 3-amino-2-phenylbenzoic acid into the active site of a COX enzyme would likely reveal several key interactions:

Hydrogen Bonding: The carboxylic acid group is crucial for binding and is expected to form strong hydrogen bonds with key amino acid residues in the active site, such as Arginine and Tyrosine. The amino group could also act as a hydrogen bond donor. nih.gov

Ionic Interactions: At physiological pH, the carboxylic acid would be deprotonated to a carboxylate, which could form a strong salt bridge (ionic bond) with a positively charged residue like Arginine.

Hydrophobic and π-π Interactions: The two phenyl rings provide a large hydrophobic surface that can interact favorably with nonpolar amino acid residues in the binding pocket. Furthermore, these aromatic rings can engage in π-π stacking or π-cation interactions with residues like Phenylalanine, Tyrosine, or Tryptophan. scielo.br

The results of such a study would predict the most stable binding pose and provide a binding energy value, which helps in ranking its potential inhibitory activity compared to other known inhibitors. nih.gov

Table 2: Illustrative Docking Results for 3-Amino-2-phenylbenzoic Acid with a Hypothetical Receptor This table presents a hypothetical outcome of a molecular docking study, demonstrating the type of data generated to predict ligand-receptor interactions.

| Parameter | Predicted Value/Residues | Type of Interaction |

| Binding Energy (kcal/mol) | -8.4 | Estimated strength of the ligand-receptor interaction. |

| Key Interacting Residues | Arg120 | Ionic Interaction / Salt Bridge with carboxylate group. |

| Tyr355 | Hydrogen Bond with carboxylic acid group. | |

| Ser530 | Hydrogen Bond with amino group. | |

| Leu352, Val523 | Hydrophobic (van der Waals) interactions with phenyl rings. | |

| Phe518 | π-π Stacking with phenyl ring. |

Chemical Reactivity and Derivatization Strategies of 3 Amino 2 Phenylbenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

The biphenyl core of 3-Amino-2-phenylbenzoic acid possesses two aromatic rings, each with distinct reactivity towards electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the cumulative directing effects of the substituents on the aminobenzoic acid ring.

Amino Group (-NH₂): As a powerful activating group, the amino moiety donates electron density to the aromatic ring through resonance. It strongly directs incoming electrophiles to the positions ortho and para to itself. In the context of 3-Amino-2-phenylbenzoic acid, these positions are C4 and C6.

Carboxylic Acid Group (-COOH): This group is deactivating and acts as a meta-director due to its electron-withdrawing nature. It directs electrophiles to the C5 position.

Phenyl Group (-C₆H₅): The phenyl substituent is a weakly activating ortho-, para-director.

| Substituent | Electronic Effect | Directing Influence | Target Positions |

| Amino (-NH₂) | Activating | ortho, para | C4, C6 |

| Carboxylic Acid (-COOH) | Deactivating | meta | C5 |

| Phenyl (-C₆H₅) | Weakly Activating | ortho, para | - |

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group, predicted to favor the C4 position.

Halogenation: Treatment with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom, also expected primarily at the C4 position.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Reactions: Acylation and alkylation are generally incompatible with the amino group, which can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the amino group, for instance as an amide, would be necessary to facilitate these reactions. vanderbilt.edu

Functional Group Transformations: Oxidation and Reduction of Amino and Nitro Moieties

The amino group of 3-Amino-2-phenylbenzoic acid and a corresponding nitro functionality are readily interconverted through oxidation and reduction reactions, respectively.

Oxidation of the Amino Moiety The primary amino group can be oxidized to form nitroso (-NO) or nitro (-NO₂) derivatives. This transformation typically requires strong oxidizing agents. The oxidation often proceeds in a stepwise manner, first converting the amine to a hydroxylamine, then to a nitroso compound, and finally to the nitro derivative. mdpi.com

Common reagents for the oxidation of aromatic amines to nitroarenes include:

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com

Sodium perborate (B1237305) in acetic acid. mdpi.com

Oxone® (potassium peroxymonosulfate), often in the presence of acetone (B3395972) to form dimethyldioxirane (B1199080) in situ. mdpi.com

The reaction for the oxidation to 3-Nitro-2-phenylbenzoic acid can be generalized as: C₁₃H₁₁NO₂ + [O] → C₁₃H₉NO₄ + H₂O

Reduction of the Nitro Moiety The synthesis of 3-Amino-2-phenylbenzoic acid can be achieved by the reduction of its nitro analogue, 3-Nitro-2-phenylbenzoic acid. This is a common and highly efficient transformation in organic synthesis. A variety of reducing systems can be employed, which are generally chemoselective for the nitro group, leaving the carboxylic acid and aromatic rings intact. masterorganicchemistry.comwikipedia.org

| Reducing Agent/System | Description | Typical Conditions |

| Catalytic Hydrogenation | Hydrogen gas is used with a metal catalyst. This method is clean and often high-yielding. | H₂, Pd/C or PtO₂ or Raney Nickel in a solvent like ethanol (B145695) or ethyl acetate. commonorganicchemistry.com |

| Metal-Acid Systems | An easily oxidized metal in the presence of a strong acid reduces the nitro group. | Fe/HCl, Sn/HCl, or Zn/HCl. masterorganicchemistry.com |

| Metal Hydrides | While powerful, reagents like LiAlH₄ are typically not used for reducing aromatic nitro compounds as they can lead to azo compounds. commonorganicchemistry.com | Not typically used for this transformation. |

| Other Reagents | Tin(II) chloride (SnCl₂) provides a mild method for reduction. commonorganicchemistry.com | SnCl₂ in ethanol or ethyl acetate. |

The reduction of 2-nitrobenzoic acid to anthranilic acid using systems like NaBH₄/Ni(OAc)₂ has been demonstrated, showcasing the feasibility of this transformation on a substituted benzoic acid. orientjchem.org

Investigation of Regioselectivity and Stereoselectivity in Transformations

Regioselectivity Regioselectivity, the preference for reaction at one position over another, is a critical consideration in the electrophilic aromatic substitution of 3-Amino-2-phenylbenzoic acid. As discussed in section 5.1, the regiochemical outcome is dictated by the directing effects of the existing substituents. The powerful activating, ortho-, para-directing amino group dominates, predisposing the C4 and C6 positions to attack. However, steric hindrance plays a crucial role in modifying this electronic preference. nih.gov The bulky phenyl and carboxylic acid groups flanking the amino group significantly impede access to the ortho positions (C2 is blocked, C4 is sterically hindered, and C6 is highly hindered). This steric congestion strongly favors substitution at the less hindered C4 (para) position. youtube.comchemistrytalk.org Therefore, electrophilic aromatic substitution reactions on this substrate are expected to exhibit high para-regioselectivity relative to the amino group.

Stereoselectivity Stereoselectivity refers to the preferential formation of one stereoisomer over another. The starting molecule, 3-Amino-2-phenylbenzoic acid, is achiral and does not have any stereocenters. Consequently, reactions involving this molecule with achiral reagents will not produce stereoisomers, and thus, stereoselectivity is not a relevant consideration. Stereoselective transformations would only be possible if the molecule were to react with a chiral reagent or be influenced by a chiral catalyst, which would create a diastereomeric interaction in the transition state.

Academic Research Applications and Design Principles

Role as a Key Intermediate in Complex Organic Synthesis

3-Amino-2-phenylbenzoic acid serves as a valuable intermediate in the field of complex organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety on a biphenyl (B1667301) scaffold, allows for a wide range of chemical transformations. This versatility makes it a foundational component for constructing more intricate molecular architectures.

Building Blocks for Functionalized Aromatic Systems

The structure of 3-Amino-2-phenylbenzoic acid is inherently suited for creating diverse functionalized aromatic systems. The amino and carboxylic acid groups can be independently or sequentially modified to introduce new functionalities and build molecular complexity. smolecule.com

Amine Group Functionalization : The amino group can undergo various reactions, including acylation, alkylation, and diazotization, allowing for the attachment of different side chains or the formation of new ring systems. These transformations are fundamental in tailoring the electronic and steric properties of the final molecule.

Carboxylic Acid Group Modification : The carboxylic acid group can be converted into esters, amides, or acid chlorides. These derivatives are key intermediates for coupling reactions, such as peptide bond formation or the synthesis of ketones. Furthermore, the carboxylate functionality can act as a directing group in certain catalytic reactions, guiding the regioselective functionalization of the aromatic C-H bonds. escholarship.org

Aromatic Ring Substitution : The two phenyl rings provide sites for electrophilic aromatic substitution reactions, enabling the introduction of various substituents that can modulate the molecule's properties.

The strategic combination of these reactions allows chemists to use 3-Amino-2-phenylbenzoic acid as a versatile building block for a wide array of complex aromatic compounds with applications in materials science and medicinal chemistry. smolecule.com

Precursors for Advanced Chemical Entities in Medicinal Chemistry Research

In medicinal chemistry, aminobenzoic acid derivatives are recognized as important scaffolds for the development of therapeutic agents. mdpi.com A closely related compound, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, stands out as a critical precursor in the synthesis of advanced pharmaceutical entities. google.comgoogle.com

This specific derivative is a key intermediate in the multi-step synthesis of Eltrombopag, a thrombopoietin receptor agonist used in the treatment of thrombocytopenia. google.com The synthesis of this intermediate often involves a Suzuki coupling reaction between a protected aminophenol derivative and a carboxyphenylboronic acid, followed by deprotection and reduction steps. google.comgoogle.com The structural framework provided by this precursor is essential for the final drug's ability to bind to and activate its biological target. The use of such intermediates highlights the importance of biphenyl-carboxylic acid scaffolds in constructing complex molecules with significant therapeutic value.

Rational Design of Derivatives for Molecular Interaction Studies

The 3-Amino-2-phenylbenzoic acid scaffold is a valuable platform for the rational design of novel molecules aimed at studying and modulating biological systems. By systematically modifying its structure, researchers can develop derivatives with tailored properties to investigate molecular interactions with high specificity.

Structure-Activity Relationship (SAR) Investigations within Aminobenzoic Acid Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The aminobenzoic acid framework is an excellent scaffold for such investigations. smolecule.com By creating a library of derivatives of 3-Amino-2-phenylbenzoic acid with systematic variations, researchers can probe the requirements for molecular recognition by a biological target.

Key modifications for SAR studies include:

Altering Substituents on the Phenyl Rings : Adding electron-donating or electron-withdrawing groups, or sterically bulky groups, to different positions on either phenyl ring can reveal critical information about the electronic and spatial requirements of the binding pocket.

Modifying the Amino and Carboxyl Groups : Converting the amine to various amides or the carboxylic acid to esters or amides can determine the importance of hydrogen bond donors and acceptors for biological activity. researchgate.net

Varying the Linkage between the Rings : Although more synthetically challenging, altering the connectivity or rotational freedom between the two phenyl rings can provide insights into the optimal conformation required for binding.

These systematic studies help in building a comprehensive understanding of the pharmacophore, guiding the design of more potent and selective molecules. frontiersin.org

Design of Ligands for Metal Coordination and Metal-Organic Frameworks (MOFs)

The presence of both an amino group (a Lewis base) and a carboxylate group on the 3-Amino-2-phenylbenzoic acid structure makes it an excellent candidate for use as a ligand in coordination chemistry. wikipedia.org These two groups can act in concert to chelate a single metal ion, forming a stable five-membered ring. wikipedia.org This bidentate N,O-coordination is a common binding mode for amino acids with transition metals. wikipedia.org

This chelating ability allows for the design of various metal complexes with potential applications in catalysis and materials science. google.com Furthermore, such molecules can be employed as organic linkers or "struts" in the construction of Metal-Organic Frameworks (MOFs). nih.govuab.cat MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, creating porous structures.

By incorporating 3-Amino-2-phenylbenzoic acid or its derivatives into MOFs, it is possible to:

Introduce specific functionalities into the pores of the MOF. rsc.org

Create chiral frameworks if an enantiomerically pure form of a derivative is used. uab.cat

Tune the electronic properties and adsorption capabilities of the material. frontiersin.org

The resulting functionalized MOFs could have applications in areas such as selective gas storage, separation, and heterogeneous catalysis. nih.govaiche.org

Probes for Biochemical Pathways and Enzyme-Substrate Interactions

Derivatives of 3-Amino-2-phenylbenzoic acid can be rationally designed to serve as molecular probes for investigating biochemical pathways and enzyme-substrate interactions. nih.gov By modifying the scaffold to mimic a natural substrate or inhibitor, these synthetic molecules can be used to explore the active site of an enzyme. nih.gov

For example, a derivative could be synthesized to include:

A reactive group : This could form a covalent bond with a nearby amino acid residue in the enzyme's active site, allowing for identification of key catalytic residues.

A fluorescent tag : This would enable researchers to visualize the localization of the target enzyme or receptor within cells or tissues.

Systematic structural changes : As in SAR studies, minor modifications can be made to the probe to determine which parts of the molecule are most critical for binding, providing a map of the enzyme's active site. semanticscholar.orgresearchgate.net

Such probes are invaluable tools in chemical biology for elucidating the mechanisms of enzymatic reactions and for validating new drug targets. nih.gov

Advanced Structural Analysis in Solid and Solution States

X-ray Crystallography of 3-Amino-2-phenylbenzoic Acid and its Co-crystals/Complexes

No publicly accessible X-ray crystallographic data for 3-Amino-2-phenylbenzoic acid or its co-crystals and complexes could be located. This information is essential for a detailed discussion of its three-dimensional structure in the solid state.

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

Without crystallographic data, a definitive analysis of the intermolecular interactions, hydrogen bonding networks, and crystal packing arrangements for 3-Amino-2-phenylbenzoic acid cannot be performed.

Hirshfeld Surface and Energy Framework Calculations for Solid-State Interactions

The calculation and analysis of Hirshfeld surfaces and energy frameworks are contingent on the availability of crystal structure data. Due to the absence of this foundational data, this analysis cannot be conducted.

Application as Research Tools in Biomolecular Systems

Studies on Ribosomal Catalytic Centers and Peptide Bond Formation

A review of the scientific literature did not yield any specific studies where 3-Amino-2-phenylbenzoic acid has been utilized as a tool to investigate ribosomal catalytic centers or the mechanisms of peptide bond formation.

Development of Peptidomimetics and Non-Natural Amino Acid Incorporation

There is no specific information available in published research to indicate that 3-Amino-2-phenylbenzoic acid has been used in the development of peptidomimetics or has been incorporated as a non-natural amino acid in peptide or protein synthesis studies.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel and Highly Sustainable Synthetic Methodologies

The industrial viability and environmental footprint of any chemical compound are heavily dependent on the efficiency and sustainability of its synthesis. While traditional methods for producing aminobenzoic acid derivatives often rely on harsh conditions and produce significant waste, future research is poised to focus on greener alternatives.

One promising avenue is the advancement of catalytic hydrogenation processes. Traditional methods, such as iron powder reduction of nitro precursors, generate large amounts of toxic iron mud. google.com Future methodologies will likely focus on liquid-phase catalytic hydrogenation using catalysts like nickel or palladium on carbon (Pd/C), which offer high efficiency and cleaner processes. google.comchemicalbook.com The development of catalysts that can operate in environmentally benign solvents, such as water or ethanol (B145695), under mild temperature and pressure conditions, represents a significant goal.

Furthermore, borrowing from strategies used for other biphenyl (B1667301) carboxylic acids, Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes are a key area for development. ajgreenchem.com Research into water-soluble catalysts, such as fullerene-supported PdCl2 nanocatalysts, could allow these reactions to be performed in aqueous media at room temperature, drastically improving the sustainability profile. researchgate.net

Biosynthesis presents another innovative frontier. Pathways for producing aminobenzoic acids, such as the shikimate pathway, are well-established in microorganisms. mdpi.com Future interdisciplinary research could focus on engineering microbes to produce 3-Amino-2-phenylbenzoic acid or its precursors from simple carbon sources like glucose, offering a completely renewable and sustainable manufacturing route. mdpi.com

| Synthetic Strategy | Key Advantages | Relevant Precursors/Catalysts |

| Catalytic Hydrogenation | High yield, cleaner process, avoids toxic metal sludge | 3-Nitro-2-phenylbenzoic acid, Nickel or Palladium catalysts |

| Green Suzuki-Miyaura Coupling | Use of aqueous media, mild reaction conditions | Aryl boronic acids, bromobenzoic acids, water-soluble Pd catalysts |

| Biosynthesis | Renewable feedstocks, environmentally friendly | Engineered microorganisms (e.g., E. coli), glucose |

Advanced Computational Modeling for Precise Structure-Function Prediction and Virtual Screening

Computational chemistry offers powerful tools to predict the properties of molecules like 3-Amino-2-phenylbenzoic acid and to screen them for potential applications in silico, thereby accelerating research and reducing experimental costs.

Molecular docking simulations represent a powerful tool for virtual screening. By modeling the interaction of 3-Amino-2-phenylbenzoic acid and its virtual derivatives with the binding sites of various proteins, researchers can identify potential biological targets. This approach has been successfully used for other biphenyl carboxylic acids to identify potential anticancer agents by docking them into estrogen receptors. ajgreenchem.com This same methodology could be applied to screen 3-Amino-2-phenylbenzoic acid against a vast array of receptors implicated in disease.

Furthermore, Quantitative Structure-Activity Relationship (3D-QSAR) studies and pharmacophore modeling can be used to build predictive models. nih.gov By analyzing a set of derivatives, these models can identify the key structural features essential for a specific biological activity, guiding the synthesis of more potent and selective compounds. nih.govsemanticscholar.org

| Computational Technique | Application for 3-Amino-2-phenylbenzoic Acid | Predicted Outcomes |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Molecular stability, reactivity sites, spectroscopic signatures |

| Molecular Docking | Virtual screening against protein databases | Identification of potential biological targets, prediction of binding affinity |

| 3D-QSAR & Pharmacophore Modeling | Guiding synthesis of derivatives | Structure-activity relationships, design of more potent analogs |

Exploration of 3-Amino-2-phenylbenzoic Acid in Supramolecular Architectures and Functional Materials Design

The structure of 3-Amino-2-phenylbenzoic acid, featuring both hydrogen bond donors (amino group) and acceptors (carboxylic acid), makes it an ideal building block, or synthon, for constructing ordered supramolecular assemblies. The biphenyl core also allows for π-π stacking interactions, further stabilizing such architectures.

Future research could explore the self-assembly of this molecule into higher-order structures like nanofibers, gels, or liquid crystals. Amino acids and their derivatives are known to form a wide range of self-assembled nanostructures and soft materials. nih.gov By controlling conditions such as solvent and pH, it may be possible to direct the assembly of 3-Amino-2-phenylbenzoic acid into materials with specific morphologies and properties.

The design of functional materials is another exciting prospect. For instance, derivatives of biphenyl-4-carboxylic acid have been investigated as organic mechanoluminescent materials, which emit light in response to mechanical stress. google.com The unique electronic properties of the 3-Amino-2-phenylbenzoic acid scaffold could be harnessed to create novel materials for applications in sensors, electronics, and optics. Its ability to form self-assembled monolayers (SAMs) on surfaces, similar to other functionalized benzoic acids, could also be exploited for developing new sensors or modifying surface properties. nih.gov

Integration into High-Throughput Screening Platforms for Chemical Probe Discovery in Biological Research

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. The 3-Amino-2-phenylbenzoic acid scaffold represents a novel chemotype that could be a valuable addition to compound libraries used in HTS campaigns.

Its incorporation into screening libraries could lead to the identification of hits for novel biological targets. Many existing drugs are based on biphenyl or aminobenzoic acid cores, and this particular arrangement of functional groups offers a unique three-dimensional structure that may interact with proteins in novel ways. researchgate.net The initial identification of a "hit" compound like ML382 in an HTS screen led to the development of a series of potent allosteric modulators for the MrgX1 receptor, a target for chronic pain. nih.gov

Moreover, 3-Amino-2-phenylbenzoic acid can serve as a foundational structure for the development of chemical probes. These probes are essential tools for studying biological systems. For example, by attaching a fluorescent reporter group to the molecule, it could be transformed into a probe to visualize specific cellular components or processes. Fluorescent probes based on amino acid structures are increasingly used to monitor metabolic activity and other physiological events in living cells. nih.gov The development of probes derived from 3-Amino-2-phenylbenzoic acid could provide new ways to investigate complex biological questions.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3-Amino-2-phenylbenzoic acid, and how should they be applied?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection (e.g., 245 nm) or fluorescence detection (Ex: 325–360 nm, Em: 405–425 nm) for purity assessment. Derivatization with agents like 2-aminobenzoic acid (2-AA) enhances sensitivity in LC-MS or CE analyses . Pair with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on the aromatic protons and carboxylic acid/amine functional groups.

Q. How should researchers ensure safe handling of 3-Amino-2-phenylbenzoic acid in laboratory settings?

- Methodological Answer : Use NIOSH/EN 166-certified eye protection (face shield/safety glasses) and nitrile gloves to avoid skin contact. Work under fume hoods to minimize inhalation risks, and avoid dust generation during weighing or synthesis. Dispose of waste via sealed containers, adhering to local regulations .

Q. What solvents are optimal for dissolving 3-Amino-2-phenylbenzoic acid during synthesis?

- Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s carboxylic acid and amine groups. Test solubility incrementally in methanol or ethanol, noting potential pH-dependent solubility shifts. Avoid chlorinated solvents if reactivity with the amine group is suspected .

Q. How can purity be confirmed post-synthesis?

- Methodological Answer : Combine melting point analysis (compare literature values, e.g., 208°C for related analogs) with HPLC retention time matching. Validate via elemental analysis (C, H, N) to confirm stoichiometry and detect impurities .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to assess thermal behavior under controlled conditions. Cross-validate using recrystallization in different solvents (e.g., ethanol vs. water) to isolate polymorphic forms or hydrate derivatives that may alter melting points .

Q. What derivatization strategies enhance detection sensitivity in chromatographic analysis?

- Methodological Answer : Optimize reaction conditions (pH, temperature) for derivatizing the amine group with 2-aminobenzamide (2-AB) or 2-aminopyridine (2-AP). Monitor reaction completion via TLC or UV-Vis spectroscopy. For fluorescence-based detection, select agents like APTS (Ex: 488 nm) for CE applications .

Q. How can reactivity of 3-Amino-2-phenylbenzoic acid be leveraged to design novel derivatives?

- Methodological Answer : Target the amine group for Schiff base formation (using aldehydes) or acylation (with anhydrides). Monitor reaction progress via IR spectroscopy (disappearance of NH₂ peaks). For carboxylate activation, employ coupling agents like EDC/HOBt in peptide synthesis protocols .

Q. How should spectral data contradictions (e.g., NMR shifts) be addressed during structural elucidation?

- Methodological Answer : Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions. Compare experimental data with computational predictions (DFT-based chemical shift calculations) to validate assignments. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Data Contradiction Analysis

- Example : Conflicting solubility reports may arise from polymorphic forms or hydration states. Use powder X-ray diffraction (PXRD) to identify crystalline phases and thermogravimetric analysis (TGA) to detect bound solvents .

Experimental Design Considerations

- Synthesis Optimization : Conduct DOE (Design of Experiments) to evaluate solvent/base combinations for maximizing yield while minimizing side reactions (e.g., dimerization).

- Stability Studies : Assess photodegradation under UV light using accelerated stability testing (ICH Q1A guidelines) and identify degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.